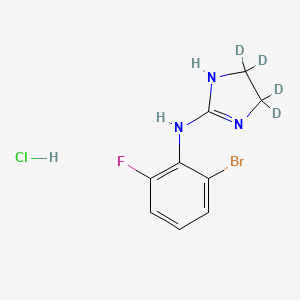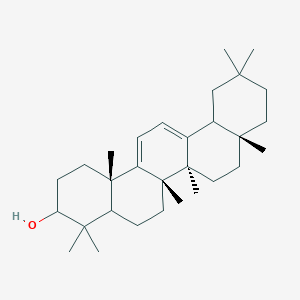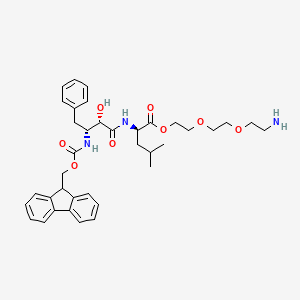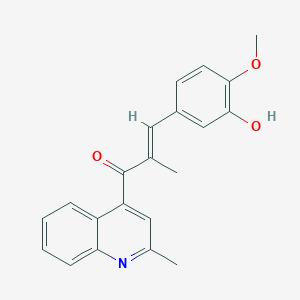
L-Homocysteinesulfinic acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Homocysteinesulfinic acid-d4 is a deuterium-labeled analogue of L-Homocysteinesulfinic acid. This compound is primarily used in scientific research due to its unique properties and applications. It is known for being a potent and selective metabotropic glutamate receptor agonist, which makes it valuable in studies related to neurotransmission and various neurological conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Homocysteinesulfinic acid-d4 typically involves the incorporation of deuterium into the L-Homocysteinesulfinic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as deuterium gas handling systems and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
L-Homocysteinesulfinic acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学研究应用
L-Homocysteinesulfinic acid-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways and understand metabolic disorders.
Medicine: Investigated for its potential role in treating neurological conditions associated with hyperhomocysteinemia, such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of diagnostic tools and imaging agents due to its stable isotope labeling.
作用机制
L-Homocysteinesulfinic acid-d4 exerts its effects primarily through its action as a metabotropic glutamate receptor agonist. It binds to these receptors and modulates their activity, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release, synaptic plasticity, and neuronal excitability, which are crucial for understanding various neurological conditions.
相似化合物的比较
Similar Compounds
- L-Homocysteic acid
- L-Cysteine sulfinic acid
- L-Cysteic acid
Comparison
L-Homocysteinesulfinic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Compared to its non-deuterated counterparts, it offers improved stability and allows for more precise tracking in metabolic studies. Additionally, its selective agonist activity at metabotropic glutamate receptors makes it particularly valuable for studying neurotransmission and related disorders.
属性
分子式 |
C4H9NO4S |
|---|---|
分子量 |
171.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfinobutanoic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2 |
InChI 键 |
PDNJLMZEGXHSCU-ZNWYHXRZSA-N |
手性 SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S(=O)O |
规范 SMILES |
C(CS(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)

![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)


![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)





![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
